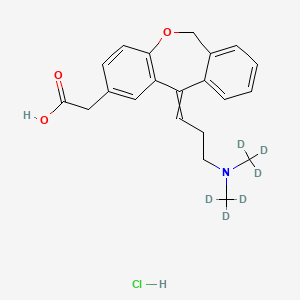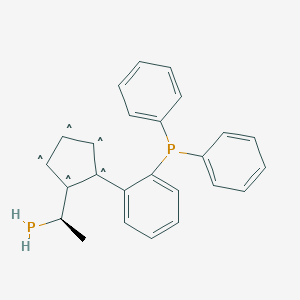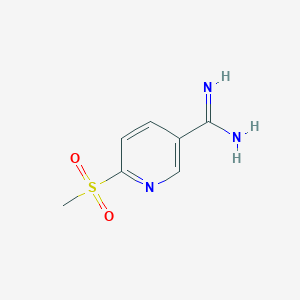
Bacoside A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacoside A2 is a phytocompound found in Bacopa monnieri (BM), a plant that has been used to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . It is a tetracyclic triterpenoid saponin-dammarane . Various types of bacosides are present in the plant BM which includes bacoside A, bacoside B, bacopaside, and bacopasaponin .
Molecular Structure Analysis
Bacoside A2 is a dammarane-type triterpenoid saponin containing sugar chains linked to a steroid aglycone skeleton . The parent compounds (bacosides), aglycones (jujubogenin and pseudojujubogenin), and their derivatives (ebelin lactone and bacogenin A1) have been compared using a combination of in silico and in vitro screening methods .
Chemical Reactions Analysis
Triterpenoid saponins, like Bacoside A2, have been reported to be transformed in vivo to metabolites that give better biological activity and pharmacokinetic characteristics . The parent bacosides were not able to dock into the chosen CNS targets and had poor molecular properties as a CNS drug . In contrast, the aglycones and their derivatives showed better binding affinity and good CNS drug-like properties .
Scientific Research Applications
Alzheimer's Disease and Amyloid-Beta Toxicity
Bacoside-A, including Bacoside A2, found in the Bacopa monnieri plant, exhibits significant effects against Alzheimer's disease. Research demonstrates that Bacoside-A inhibits cytotoxicity, fibrillation, and membrane interactions of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease. Specifically, Bacoside-A reduces cell toxicity and inhibits fibril formation, particularly in the presence of membrane vesicles. This suggests its potential in ameliorating amyloid toxicity and benefits in cognitive functions and memory improvement (Malishev et al., 2017).
Bacoside Content Variation
A study on the variation of bacoside content, including Bacoside A2, in Bacopa monnieri shows fluctuations throughout the year. The highest yield of bacosides was during the monsoon period, with the most significant content found in the leaves. This indicates the importance of harvest timing for optimal bacoside yield (Sharma et al., 2013).
Neuropharmacological Applications
Bacoside A, including Bacoside A2, in Bacopa monnieri, has been utilized in treating neuropharmacological disorders. Variation in bacoside A content in different plant parts and accessions of B. monnieri was observed, with the highest content in stolons and lowest in leaves. This highlights its potential in neuropharmacological treatments (Naik et al., 2012).
Antimicrobial and Antibiofilm Activities
Bacoside A exhibits significant antibiofilm and antimicrobial activities against Staphylococcus aureus and Pseudomonas aeruginosa. It disrupts bacterial biofilms and affects cell membrane integrity, suggesting its potential as an antimicrobial agent in treating biofilm-related infections (Parai et al., 2017).
Anti-Aging and Antioxidant Properties
Bacoside A2, as part of Bacoside A, has been studied for its effects on aging, particularly in reducing lipid peroxidation in various organs like the brain, heart, and liver. This suggests its potential as an antioxidant in ameliorating stress-induced changes during aging (Pawar & Jadhav, 2017).
Prion Protein and Neuroprotection
Research on Bacoside-A, inclusive of Bacoside A2, reveals its significant effects on the fibrillation and membrane interactions of the amyloidogenic fragment of the prion protein, indicating its potential in neuroprotection and cognitive enhancement (Malishev et al., 2016).
Mechanism of Action
Bacoside A2 has been shown to have various mechanisms of action such as acetylcholinesterase inhibition, B-complex activation of vitamin acetyltransferase, β-amyloid reduction, enhanced cerebral blood flow, and amine synergy . Among the compounds tested in vitro, ebelin lactone showed binding affinity towards M 1 (K i = 0.45 μM) and 5-HT 2A (4.21 μM) receptors .
Future Directions
Due to its pharmaceutical importance, there is an increase in demand for Bacopa monnieri, the plant from which Bacoside A2 is derived . This is leading towards the extinction of the plant . Therefore, future directions include the enhancement of bacoside production using biotechnological approaches . This could involve the use of cell suspension culture, shoot culture, root culture, and hairy root culture . Bioreactors can also be used for the large-scale production of bacosides as they provide a suitable environment for the growth of the plant .
properties
IUPAC Name |
2-[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[3,4-dihydroxy-5-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-16-58-46-19-45(20-59-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)62-40-35(54)32(51)36(63-40)26(61-38-33(52)30(49)24(48)17-56-38)18-57-39-34(53)31(50)25(15-47)60-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXTNHNHWTPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(O7)C(COC8C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bacoside A2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

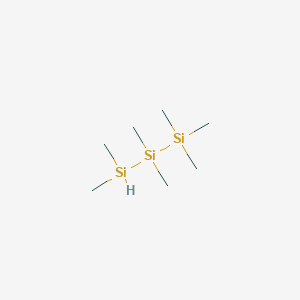
![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)
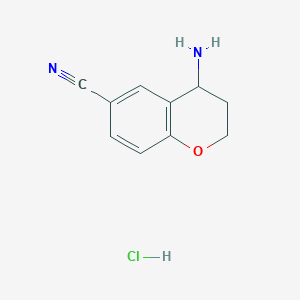
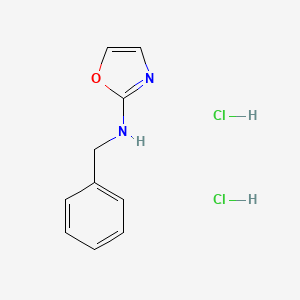
![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)
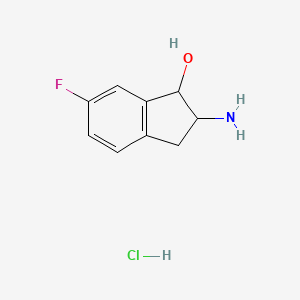

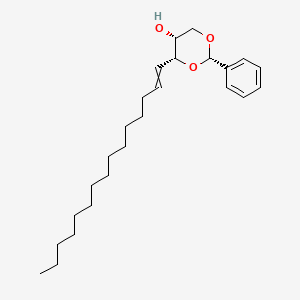
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
